naphthalene-1-carboxylic acid;zirconium
Overview
Description
naphthalene-1-carboxylic acid;zirconium is a coordination compound formed by the reaction of zirconium with naphthenic acid. It is widely used as a catalyst in various industrial processes, particularly in the production of coatings, inks, and adhesives. The compound is known for its ability to enhance the drying properties of paints and varnishes, making it a valuable additive in the coatings industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: naphthalene-1-carboxylic acid;zirconium is typically synthesized by reacting zirconium salts, such as zirconium oxychloride, with naphthenic acid. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete dissolution and reaction of the components. The resulting product is then purified through filtration and evaporation to obtain the desired zirconium naphthenate compound.
Industrial Production Methods: In industrial settings, the production of zirconium naphthenate involves large-scale reactors where zirconium salts and naphthenic acid are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures to accelerate the formation of the compound. After the reaction is complete, the mixture is cooled, and the zirconium naphthenate is separated from the reaction mixture through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: naphthalene-1-carboxylic acid;zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide, which is a stable and inert material.
Reduction: Under certain conditions, zirconium naphthenate can be reduced to form lower oxidation state zirconium compounds.
Substitution: The naphthenate ligands in zirconium naphthenate can be substituted with other ligands, such as carboxylates or phosphates, to form new zirconium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Ligand exchange reactions are performed in the presence of suitable solvents and at specific temperatures to facilitate the substitution process.
Major Products:
Oxidation: Zirconium oxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: New zirconium complexes with different ligands
Scientific Research Applications
naphthalene-1-carboxylic acid;zirconium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the production of specialty chemicals.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and bioactive coatings for medical implants.
Medicine: Research is ongoing to explore the use of zirconium naphthenate in the development of new therapeutic agents and diagnostic tools.
Industry: In addition to its use in coatings and adhesives, zirconium naphthenate is employed in the production of high-performance materials, such as ceramics and composites.
Mechanism of Action
The mechanism by which zirconium naphthenate exerts its effects is primarily through its ability to coordinate with other molecules and catalyze chemical reactions. The zirconium center in the compound acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The naphthenate ligands help stabilize the zirconium center and enhance its reactivity.
Comparison with Similar Compounds
Zirconium octoate: Another zirconium-based compound used as a catalyst in coatings and adhesives.
Zirconium acetylacetonate: Used in similar applications but with different ligand structures.
Zirconium carboxylates: A broad class of compounds with varying properties depending on the carboxylate ligands.
Uniqueness: naphthalene-1-carboxylic acid;zirconium is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Compared to other zirconium compounds, zirconium naphthenate offers superior performance in certain catalytic applications, particularly in the coatings industry, due to its ability to enhance drying times and improve film properties.
Properties
IUPAC Name |
naphthalene-1-carboxylic acid;zirconium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHFHKSGYXXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O8Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72854-21-8 | |
Record name | Naphthenic acids, zirconium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthenic acids, zirconium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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